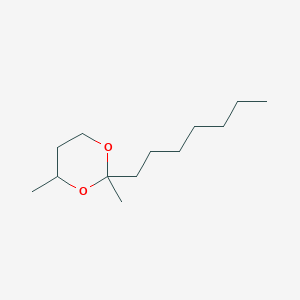
CID 78062254
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78062254” is known as Vanadium Germanide. It is a chemical compound composed of vanadium and germanium, with the molecular formula GeV₃. Vanadium Germanide is a ceramic solid that can exist in various forms such as powder and sputtering targets. It has a cubic crystal structure and is known for its high purity levels, which can range from 99% to 99.999% .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Vanadium Germanide typically involves the reaction of vanadium and germanium under controlled conditions. One common method is the direct combination of elemental vanadium and germanium at high temperatures. This process requires a vacuum or inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as:
3V+Ge→GeV3
Industrial Production Methods
In industrial settings, Vanadium Germanide is produced using advanced metallurgical techniques. These methods often involve the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the final product. The materials are typically melted together and then allowed to cool slowly to form the desired crystalline structure.
Analyse Chemischer Reaktionen
Types of Reactions
Vanadium Germanide can undergo various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Can participate in substitution reactions with other elements or compounds.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment at elevated temperatures.
Reduction: Often involves hydrogen gas or other reducing agents at high temperatures.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Oxidation: Forms vanadium oxides and germanium oxides.
Reduction: Produces elemental vanadium and germanium.
Substitution: Results in various substituted vanadium or germanium compounds.
Wissenschaftliche Forschungsanwendungen
Vanadium Germanide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical devices and treatments.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of Vanadium Germanide involves its interaction with various molecular targets and pathways. In catalytic applications, it can facilitate the conversion of reactants to products by providing an active surface for the reaction. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Vanadium Germanide can be compared with other similar compounds such as:
Vanadium Carbide (VC): Known for its hardness and high melting point.
Vanadium Nitride (VN): Used in hard coatings and as a catalyst.
Germanium Carbide (GeC): Investigated for its electronic properties.
Vanadium Germanide is unique due to its combination of vanadium and germanium, which imparts specific properties that are not found in other similar compounds. Its high purity and cubic crystal structure make it particularly valuable in various high-tech applications.
Eigenschaften
Molekularformel |
GeV3 |
|---|---|
Molekulargewicht |
225.45 g/mol |
InChI |
InChI=1S/Ge.3V |
InChI-Schlüssel |
BRDAKXLQJWPVEF-UHFFFAOYSA-N |
Kanonische SMILES |
[V].[V].[V].[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)



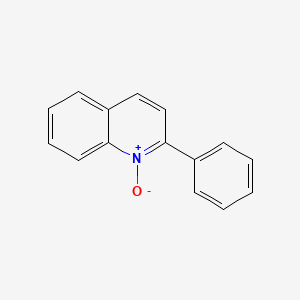
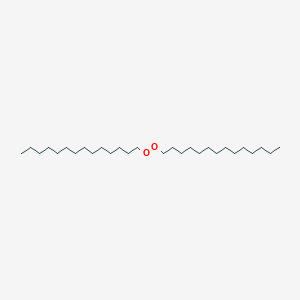
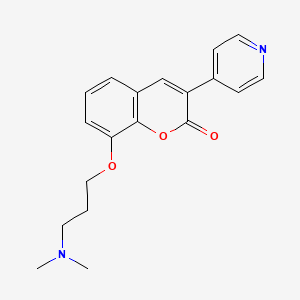

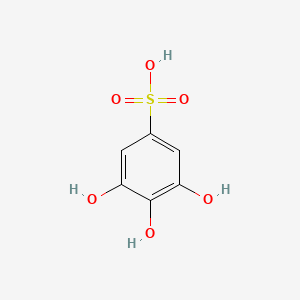
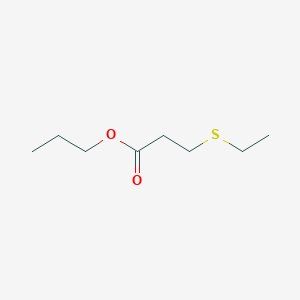
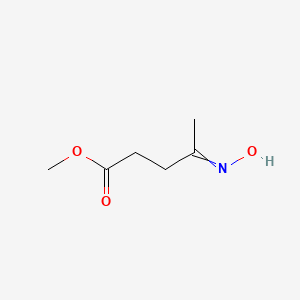
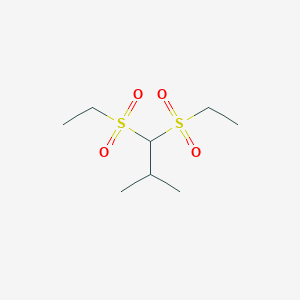
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
